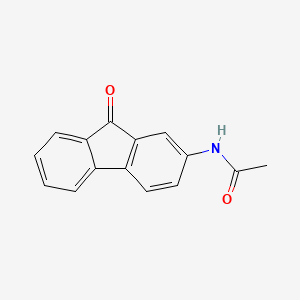

N-(9-Oxo-2-fluorenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9-oxofluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGNVSDRIIPHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021088 | |

| Record name | N-(9-Oxo-2-fluorenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-50-2 | |

| Record name | N-(9-Oxo-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylaminofluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylaminofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylaminofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9-Oxo-2-fluorenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDO-9-FLUORENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLAMINOFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNU02OXK1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization for Mechanistic Probes

Established Synthetic Pathways for N-(9-Oxo-2-fluorenyl)acetamide

The preparation of this compound can be achieved through several synthetic routes, with the most common starting from its corresponding amine.

The most direct and widely employed method for the synthesis of this compound is the acylation of 9-Oxo-2-fluorenylamine. This reaction typically involves the treatment of the amine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base or solvent. The acetylation of a related compound, 9-Oxo-1,4,7-trifluorofluoren-2-amine, to its corresponding acetamide (B32628) derivative has been documented, highlighting the general applicability of this method. cdnsciencepub.com

A typical procedure would involve dissolving 9-Oxo-2-fluorenylamine in a solvent like pyridine (B92270) or a mixture of acetic acid and acetic anhydride, followed by heating to facilitate the reaction. The product can then be isolated and purified by crystallization. The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Starting Material | Reagent | Solvent | Product |

| 9-Oxo-2-fluorenylamine | Acetic Anhydride | Pyridine | This compound |

| 9-Oxo-2-fluorenylamine | Acetyl Chloride | Dichloromethane, Triethylamine | This compound |

While the acylation of the corresponding amine is the most common route, alternative synthetic pathways to this compound and its derivatives have been explored in academic research. These routes often involve the modification of a pre-existing fluorene (B118485) scaffold. For instance, the oxidation of N-2-fluorenylacetamide can lead to the formation of this compound. acs.org This transformation is particularly relevant in metabolic studies of carcinogenic fluorene derivatives.

Another approach involves the synthesis of the fluorenone ring system from precursors through cyclization reactions. For example, an Ullmann condensation followed by ring closure has been used to create substituted 9-oxofluorene structures, which could then be further functionalized to yield the target acetamide. cdnsciencepub.com These alternative methods are valuable for preparing specifically labeled or substituted analogs of this compound for mechanistic studies.

Chemical Transformations and Reaction Analysis of this compound

The reactivity of this compound is centered around its three main components: the fluorenone core, the acetamide side chain, and the aromatic rings. These features allow for a variety of chemical transformations, which are instrumental in synthesizing derivatives for research purposes.

The fluorene ring system, including the 9-oxo position, can undergo oxidative reactions. Oxidation of the fluorene moiety can lead to the formation of various metabolites, a process of significant interest in toxicology and cancer research. While specific oxidative studies on this compound itself are not extensively detailed in the provided context, the oxidation of related fluorenyl acetamides to their 9-oxo derivatives is a known metabolic pathway. acs.org This suggests that the 9-oxo group influences the subsequent metabolic fate of the molecule. The study of such oxidative processes is crucial for understanding the mechanisms of chemical carcinogenesis. researchgate.net

The ketone group at the 9-position of this compound is susceptible to reduction. This reaction can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding 9-hydroxy derivative, N-(9-Hydroxy-2-fluorenyl)acetamide. acs.org The reduction of the nitro group in precursors like 2-nitro-9-oxofluorene to an amine is a key step in the synthesis of the parent amine, 9-Oxo-2-fluorenylamine, which is then acetylated. cdnsciencepub.com The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride | N-(9-Hydroxy-2-fluorenyl)acetamide |

| 2-Nitro-9-oxofluorene | Stannous Chloride, HCl | 9-Oxo-2-fluorenylamine |

The acetamide group of this compound can participate in nucleophilic substitution reactions, although these are less common than reactions involving the fluorene core. The amide nitrogen can, under certain conditions, act as a nucleophile. More commonly, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the parent amine, 9-Oxo-2-fluorenylamine. This hydrolysis can be a key step in the synthesis of other derivatives or in metabolic studies. The acetamide group also influences the electronic properties of the fluorene ring system, affecting its reactivity in other transformations.

Synthesis of Fluorene-Based Analogs and Derivatives for Structure-Activity Relationship Studies

The chemical scaffold of this compound serves as a versatile template for the design and synthesis of a diverse range of analogs and derivatives. These synthetic endeavors are primarily driven by the need to establish robust structure-activity relationships (SAR). A thorough understanding of how specific structural modifications to the fluorene core influence its biological activity is paramount for the development of compounds with optimized properties. By systematically altering various positions of the fluorene ring and its substituents, researchers can map the pharmacophoric features essential for the desired biological effects. researchgate.net

A fundamental aspect of SAR studies involves the synthesis and evaluation of positional isomers. While the 2-acetamido substitution pattern is the most extensively studied, the preparation of isomers with the acetamido group at other positions, such as C-1, C-3, and C-4, of the 9-fluorenone (B1672902) backbone has been crucial. This allows for a comprehensive assessment of the impact of the substituent's spatial orientation on biological activity.

Furthermore, a wide array of substituted variants has been synthesized to probe the electronic and steric requirements for activity. These modifications often target the C-1, C-3, C-4, and C-7 positions of the fluorene ring and include the introduction of various functional groups, from simple alkyl and halogen moieties to more complex functionalities. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic landscape of the aromatic system, thereby influencing its interaction with biological targets. mdpi.com

The synthesis of these derivatives often involves multi-step sequences. A common strategy for preparing substituted fluorenones is through intramolecular Friedel–Crafts acylation, followed by further functional group manipulations. mdpi.com The parent amine, 2-amino-9-fluorenone, also serves as a key intermediate for the synthesis of N-substituted analogs, where the acetyl group is replaced by other acyl moieties through standard acylation procedures.

Table 1: Positional Isomers and Substituted Variants of this compound

| Compound | Position of Acetamido Group | Other Substituents |

|---|---|---|

| N-(9-Oxo-1-fluorenyl)acetamide | C-1 | None |

| N-(9-Oxo-3-fluorenyl)acetamide | C-3 | None |

| N-(9-Oxo-4-fluorenyl)acetamide | C-4 | None |

| N-(7-Bromo-9-oxo-2-fluorenyl)acetamide | C-2 | 7-Bromo |

| N-(7-Nitro-9-oxo-2-fluorenyl)acetamide | C-2 | 7-Nitro |

Fluorination is a powerful strategy in medicinal chemistry to enhance key drug-like properties, including metabolic stability and bioavailability. Fluorinated derivatives of this compound have been synthesized as critical tools for mechanistic investigations. cdnsciencepub.com The unique properties of the fluorine atom make these analogs suitable for specialized techniques like ¹⁹F NMR spectroscopy and positron emission tomography (PET) imaging.

The synthesis of these fluorinated compounds can be achieved through various routes, including the use of fluorinated starting materials or late-stage fluorination reactions. For example, the Ullmann reaction between a fluorinated iodobenzene (B50100) derivative and a methyl o-bromobenzoate, followed by ring closure, has been employed to produce fluorinated 9-oxofluorene cores. cdnsciencepub.com Subsequent nitration and reduction steps can then be used to introduce the amino group for final acetamide formation. cdnsciencepub.com The introduction of a trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, can significantly impact the electronic character of the fluorene ring. cdnsciencepub.com

Strategically placed fluorine atoms can also serve to block sites of metabolism, thereby increasing the compound's in vivo half-life and aiding in the elucidation of its metabolic pathways. For example, N-2-(7-fluorofluorenyl)acetamide has been studied to understand the effect of fluorine substitution on biological activity. cdnsciencepub.com

Table 2: Fluorinated Derivatives of this compound

| Compound | Position and Type of Fluorine Substitution | Purpose of Fluorination |

|---|---|---|

| N-2-(1,4,7-trifluorofluorenyl)acetamide | C-1, C-4, C-7, Fluoro | Mechanistic studies, blocking metabolic sites |

| 5,8-difluoro-2-nitro-9-oxofluorene | C-5, C-8, Fluoro | Intermediate for synthesis of fluorinated analogs |

| 9-Oxo-1,4,7-trifluorofluoren-2-amine | C-1, C-4, C-7, Fluoro | Intermediate for synthesis of fluorinated analogs |

To further expand the chemical diversity and explore novel structure-activity relationships, researchers have incorporated heterocyclic rings into the fluorene scaffold of this compound. researchgate.netnih.gov These modifications can introduce new hydrogen bonding patterns, alter the molecule's three-dimensional shape, and provide new points of interaction with biological targets.

One synthetic strategy involves the fusion of heterocyclic rings, such as pyrazoles or isoxazoles, onto the fluorene framework. researchgate.net For example, the reaction of a fluorene derivative containing a 1,3-dicarbonyl moiety with hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazole- or isoxazole-fused systems, respectively. Another approach is the replacement of one of the benzene (B151609) rings of the fluorene system with a heteroaromatic ring, such as pyridine, to create azafluorenone analogs. nih.gov These analogs can exhibit significantly different electronic properties and biological activities compared to their carbocyclic counterparts. The synthesis of these complex heterocyclic derivatives often requires the development of novel and efficient synthetic methodologies. researchgate.net

Table 3: Heterocyclic Derivatives of the Fluorene Scaffold

| Derivative Type | Incorporated Heterocycle | Rationale for Incorporation |

|---|---|---|

| Azafluorenone Analog | Pyridine | Introduce hydrogen bond acceptors, alter electronic properties |

| Fused Heterocycle | Pyrazole | Create rigid structure, explore new binding interactions |

| Fused Heterocycle | Isoxazole | Introduce new pharmacophoric elements |

| Fused Heterocycle | Pyrimidine | Introduce new pharmacophoric elements |

Mechanistic Investigations of N 9 Oxo 2 Fluorenyl Acetamide and Its Metabolites

Enzymatic Biotransformation and Metabolic Activation Pathways

The enzymatic machinery of the liver, primarily located in the endoplasmic reticulum and cytosol of hepatocytes, plays a central role in the metabolism of xenobiotics, including N-(9-Oxo-2-fluorenyl)acetamide. This biotransformation involves a series of complex reactions that can lead to either detoxification or metabolic activation to reactive intermediates.

Hepatic Metabolism and Xenobiotic Processing Enzymes

The liver is the primary site for the metabolism of this compound, also known as 2-acetylaminofluoren-9-one (AAF-9-one). Studies utilizing liver preparations from various species have demonstrated that this compound is a substrate for a range of xenobiotic-processing enzymes.

Research has shown that liver microsomal and cytosolic enzymes from rabbits can convert AAF-9-one into several metabolites. These include 2-aminofluoren-9-one, 9-hydroxy-2-acetylaminofluorene (9-hydroxy-AAF), N-hydroxy-2-acetylaminofluoren-9-one (N-hydroxy-AAF-9-one), 2-glycoloylaminofluoren-9-one (GAF-9-one), 7-hydroxy-2-acetylaminofluoren-9-one (7-hydroxy-AAF-9-one), and 7,9-dihydroxy-2-acetylaminofluorene. nih.gov In contrast, rat liver enzymes primarily metabolize AAF-9-one to optically active 9-hydroxy-AAF and 7-hydroxy-AAF-9-one. nih.gov These findings highlight species-specific differences in the metabolic pathways of this compound and indicate that this compound shares common metabolic routes with its parent compound, 2-acetylaminofluorene (B57845) (AAF). nih.gov

A critical step in the metabolic activation of many arylamides is N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For the parent compound, 2-AAF, N-hydroxylation is a well-established activation pathway mediated primarily by CYP1A2. nih.govresearchgate.netfrontiersin.org This metabolic step leads to the formation of a proximate carcinogen.

In the case of this compound, studies have demonstrated that it undergoes N-hydroxylation to form N-hydroxy-AAF-9-one, particularly by rabbit liver microsomal and cytosolic enzymes. nih.gov While the specific CYP isoforms responsible for the N-hydroxylation of this compound have not been definitively identified in the available literature, the established role of CYP1A2 in the N-hydroxylation of structurally similar arylamines suggests its potential involvement. frontiersin.orgnih.govglobalauthorid.com Further research with reconstituted enzyme systems containing specific human CYP isoforms is necessary to precisely delineate the contribution of CYP1A2 and other CYPs in this specific metabolic reaction.

Exposure to certain xenobiotics can lead to an increase in the expression of drug-metabolizing enzymes, a phenomenon known as enzyme induction. The parent compound, 2-AAF, is a known inducer of various hepatic enzymes, including certain cytochrome P450 isoforms. nih.gov This induction can alter the balance between metabolic activation and detoxification pathways. For instance, treatment of rats with 2-AAF has been shown to increase the levels of cytochrome P-450. nih.gov

Esterification and Conjugation Reactions

Following initial metabolic transformations, the resulting metabolites can undergo further conjugation reactions, which are typically aimed at increasing water solubility to facilitate excretion. However, in the case of N-hydroxy arylamines, certain conjugation reactions, particularly O-acetylation, can lead to the formation of highly reactive, electrophilic intermediates.

N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A to an acceptor molecule. nih.gov In the metabolism of arylamines, NATs play a dual role. They are involved in the N-acetylation of the parent amine (often a detoxification step) and the O-acetylation of N-hydroxy metabolites (a metabolic activation step). frontiersin.orgnih.gov The O-acetylation of N-hydroxy arylamines generates unstable N-acetoxy esters that can spontaneously break down to form reactive arylnitrenium ions, which can bind to DNA and initiate carcinogenesis. nih.gov

Human hepatocytes express two NAT isoforms, NAT1 and NAT2, both of which can catalyze the O-acetylation of N-hydroxy arylamines. frontiersin.orgnih.gov While direct experimental data on the O-acetylation of N-hydroxy-N-(9-Oxo-2-fluorenyl)acetamide is scarce, the established role of NATs in the bioactivation of other N-hydroxy-fluorenylacetamide derivatives strongly suggests that this pathway is also relevant for the N-hydroxy metabolite of this compound. Studies on N-hydroxy-2-aminofluorene have shown that both NAT1 and NAT2 can catalyze its O-acetylation. nih.gov Given the structural similarity, it is highly probable that N-hydroxy-N-(9-Oxo-2-fluorenyl)acetamide is also a substrate for these enzymes, leading to its metabolic activation.

O-Sulfation by Sulfotransferases

The bioactivation of N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF), a precursor to this compound, is significantly influenced by O-sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the N-hydroxy metabolite. aacrjournals.orgnih.gov This process results in the formation of a highly reactive and unstable ester, N-sulfooxy-2-acetylaminofluorene. aacrjournals.orgnih.gov

Research has demonstrated that hepatic sulfotransferase activity for N-hydroxy-AAF correlates with the susceptibility to its carcinogenic effects in rat liver. aacrjournals.org For instance, adult male rat livers, which are highly susceptible to carcinogenesis by N-hydroxy-AAF, exhibit considerably more sulfotransferase activity than the livers of more resistant species like female rats, mice, and guinea pigs. aacrjournals.org The enzyme responsible has been purified and characterized, showing an optimal pH of approximately 6.3 and a requirement for thiol compounds for stability. nih.gov

In infant male B6C3F1 mice, studies have shown that N-sulfooxy-2-aminofluorene is a major ultimate electrophilic metabolite of N-hydroxy-AAF. nih.gov Inhibition of sulfotransferase activity with agents like pentachlorophenol (B1679276) (PCP) dramatically reduces the formation of DNA adducts and the incidence of hepatomas, underscoring the critical role of this pathway in the genotoxicity of fluorenylacetamide metabolites. nih.gov

Table 1: Sulfotransferase Activity with N-hydroxy Metabolites

| Species/Condition | Relative Sulfotransferase Activity | Susceptibility to Hepatocarcinogenesis | Reference |

|---|---|---|---|

| Adult Male Rat | High | High | aacrjournals.org |

| Adult Female Rat | Low | Low | aacrjournals.org |

| Male Mice | Low | Low | aacrjournals.org |

| Guinea Pigs | Low | Low | aacrjournals.org |

Glucuronidation Pathways of Metabolites

Glucuronidation, a key Phase II detoxification reaction, involves the conjugation of metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This reaction increases the water solubility of the metabolites, facilitating their excretion. For the metabolites of 2-FAA, including hydroxylated derivatives, glucuronidation is a primary metabolic fate. researchgate.netresearchgate.net

N-hydroxy-AAF can be conjugated to form N-hydroxy-AAF-N-glucuronide. researchgate.netwikipedia.org This conjugate is generally considered a detoxification product, but it can be transported to other tissues, such as the bladder. wikipedia.org Under the acidic conditions of urine, the glucuronide can be hydrolyzed, releasing the reactive N-hydroxy metabolite, which is thought to contribute to bladder tumorigenesis. wikipedia.org

The UGT superfamily of enzymes is diverse, with different isoforms showing specificity for various substrates. wikipedia.orgyoutube.com The UGT1A and UGT2B families are primarily responsible for metabolizing drugs and other xenobiotics. youtube.com Specifically, UGT2A1, which is expressed in extrahepatic tissues like the lung and trachea, has been shown to be active in the glucuronidation of polycyclic aromatic hydrocarbons (PAHs), but not compounds that form N-glucuronides. nih.gov Other isoforms, such as UGT2A2 and UGT2A3, also play roles in the detoxification of simple PAH metabolites. nih.gov The enzymatic conversion of C- and N-hydroxylated metabolites of 2-FAA to their corresponding glucuronides has been demonstrated using rat liver microsomes. nih.gov

Formation of Electrophilic Metabolites and Reactive Species

The toxicity of this compound and its precursors is largely dependent on their metabolic conversion into highly reactive electrophilic species that can damage cellular components.

Generation of N-Acetoxy-2-Fluorenamine (N-acetoxy-2-FA)

A critical reactive metabolite is N-acetoxy-2-acetylaminofluorene, also referred to as N-acetoxy-N-2-fluorenylacetamide. wikipedia.orgnih.gov This electrophile is formed from the N-hydroxy metabolite of 2-FAA through enzymatic processes. wikipedia.org One major pathway involves O-acetylation by cytosolic N-acetyltransferase (NAT) enzymes. wikipedia.org Another pathway is catalyzed by a cytosolic N,O-aryl hydroxamic acid acyltransferase (N,O-AAT), which transfers the acetyl group from the nitrogen to the oxygen of the N-hydroxy group, yielding N-acetoxy-2-aminofluorene. wikipedia.org These N-acetoxyarylamines are reactive metabolites that can covalently bind to macromolecules like DNA. nih.gov

Production of Reactive Oxygen Species (ROS)

The metabolism of various chemical compounds, including carcinogens, can lead to the generation of reactive oxygen species (ROS). nih.gov ROS are implicated in oxidative damage to cellular structures, including proteins and DNA, and can contribute to carcinogenesis. nih.gov While the direct production of ROS from the metabolism of this compound is not extensively detailed in the provided search results, the general principle of metabolic activation of aromatic amines often involves redox cycling processes that can produce superoxide (B77818) anions and other ROS. This is a recognized mechanism of toxicity for many xenobiotics. nih.govscirp.org

Formation of Nitrenium Ions and Their Chemical Significance

The ultimate reactive species derived from many aromatic amines, including metabolites of 2-FAA, are highly electrophilic nitrenium ions. wikipedia.org The N-acetoxy and N-sulfooxy esters formed from N-hydroxy-AAF are unstable and undergo spontaneous heterolytic cleavage of the N-O bond. wikipedia.org This decomposition releases acetate (B1210297) or sulfate (B86663) and generates a resonance-stabilized nitrenium ion. wikipedia.org

This nitrenium ion is a potent electrophile that readily reacts with nucleophilic sites in cellular macromolecules. wikipedia.org Its chemical significance lies in its ability to form covalent adducts with DNA, primarily at the C8 position of guanine (B1146940) residues. wikipedia.org These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations and initiating the process of carcinogenesis. wikipedia.orgsigmaaldrich.com The formation of these nitrenium ion-mediated DNA adducts is considered a key molecular event in the carcinogenicity of 2-FAA and its metabolites. nih.govnih.gov

Molecular Interactions with Biological Macromolecules

The electrophilic metabolites generated from this compound and its parent compounds, particularly the nitrenium ion, are the primary agents responsible for interactions with biological macromolecules. The main targets of these reactive species are DNA and proteins.

The predominant DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.gov Studies have shown that upon administration of N-acetoxy-2-acetylaminofluorene to rats, this adduct constitutes over 80% of the total adducts found in the DNA of tissues like bone marrow and spleen. nih.gov Other minor adducts include N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene. nih.govnih.gov

The formation of these adducts creates distortions in the DNA helix, which can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. wikipedia.org The level of DNA adduct formation has been directly correlated with the carcinogenic potential of N-hydroxy-AAF. nih.gov For example, inhibiting the metabolic activation pathways, such as sulfation, leads to a significant decrease in both DNA adduct levels and tumor incidence. nih.gov

In addition to DNA, the reactive metabolites can also bind to proteins. Specifically, reaction with methionine residues in proteins has been observed, forming 1- and 3-(methion-S-yl)-AAF. aacrjournals.org The extent of this protein binding has also been used as a measure of the in vivo formation of reactive ester metabolites. aacrjournals.org

Table 2: Major DNA Adducts Formed from 2-FAA Metabolites

| Adduct Name | Abbreviation | Primary Site of Attachment | Relative Abundance | Reference |

|---|---|---|---|---|

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 of Guanine | Major (>80%) | nih.gov |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 of Guanine | Minor | nih.govnih.gov |

DNA Adduct Formation and Characterization

The genotoxicity of this compound and its parent compounds is primarily attributed to the formation of DNA adducts, which are covalent modifications of the DNA base. wikipedia.org Metabolic activation, often involving N-hydroxylation by cytochrome P450 enzymes and subsequent esterification, generates highly reactive species. wikipedia.orgnih.gov These electrophiles, such as the nitrenium ion, readily attack nucleophilic sites on DNA, with the C8 position of guanine being a predominant target. wikipedia.orgwikipedia.orgvanderbilt.edu The formation of these adducts is a critical initiating event in chemical carcinogenesis. vanderbilt.edu

Structure and Stoichiometry of N-(deoxyguanosin-8-yl)-2-fluorenamine (dG-C8-FA) Adducts

The major DNA adduct formed from the metabolic activation of 2-aminofluorene (B1664046) (a deacetylated metabolite of 2-AAF) is N-(deoxyguanosin-8-yl)-2-fluorenamine, also known as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). semanticscholar.orgnih.gov This adduct involves a covalent bond between the C8 atom of the guanine base and the nitrogen atom of the 2-aminofluorene moiety. wikipedia.orgresearchgate.net

Structurally, the dG-C8-AF adduct is bulky and can significantly distort the DNA double helix. It can exist in multiple conformations, which are influenced by the local DNA sequence. researchgate.netnih.gov The two primary conformations are:

B-type (Major Groove): The modified guanine remains in its normal anti-conformation and maintains Watson-Crick base pairing with the opposing cytosine. The bulky fluorene (B118485) ring is positioned in the major groove of the DNA. researchgate.net

S-type (Stacked): The modified guanine rotates into the syn-conformation, disrupting the standard base pairing. This allows the fluorene ring to intercalate and stack within the DNA helix. researchgate.net

In vivo studies have demonstrated that the dG-C8-AF adduct is often the most abundant lesion formed. For instance, following the administration of related compounds to rats, the dG-C8-AF adduct can constitute over 80% of the total DNA adducts detected in tissues like bone marrow and spleen. nih.gov This high prevalence underscores its significance in the biological effects of these compounds.

Adduct Formation Kinetics and Factors Influencing Adduct Stability

The formation and persistence of dG-C8-AF adducts in tissues are governed by the rates of metabolic activation, adduct formation, and DNA repair. semanticscholar.orgnih.gov Studies have shown dose-dependent formation of these adducts in various tissues. nih.gov

The stability of the dG-C8-AF adduct is influenced by its conformation and the surrounding DNA sequence, which in turn affects its recognition and removal by DNA repair systems like Nucleotide Excision Repair (NER). nih.gov Research has shown that dG-C8-AF adducts are generally repaired less efficiently than their acetylated counterparts, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.gov This relative resistance to repair can lead to greater persistence of the dG-C8-AF lesion, increasing the likelihood of it causing mutations. The specific sequence context can alter repair efficiency by a factor of approximately 3.5. nih.gov

The table below summarizes findings on the formation of the related N-(guanin-8-yl)-2-aminofluorene adduct in different rat tissues after administration of a precursor, indicating the kinetic aspect of adduct distribution.

| Tissue | Adduct Level (pmol/mg DNA) 2h post-administration | Adduct as % of Total Adducts |

|---|---|---|

| Liver | 39.4 +/- 2.1 | >80% |

| Kidney | 27.1 +/- 1.0 | >80% |

| Spleen | 23.6 +/- 5.8 | >80% |

| Bone Marrow | 20.3 +/- 1.7 | >80% |

Data derived from studies on the administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene. nih.gov

Role of DNA Adducts in Mutagenic Pathway Initiation

The formation of dG-C8-AF and similar C8-guanine adducts is a primary mechanism for initiating mutagenic pathways. oup.comnih.gov These adducts can interfere with the fidelity of DNA replication and transcription. The structural distortions they cause can lead to mispairing by DNA polymerases, resulting in point mutations, particularly G→T transversions. oup.com

Furthermore, these adducts are potent inducers of frameshift mutations, especially deletions. nih.govnih.gov One proposed mechanism involves a "slipped frameshift intermediate," where the bulky adduct stabilizes a looped-out structure in the DNA, leading to the deletion of base pairs during replication. nih.gov The mutagenic potential can vary significantly between different C8-guanine adducts, highlighting the role of the adducted chemical's structure in determining the specific mutational outcome. nih.govnih.gov The conformational flexibility of the adduct (e.g., B-type vs. S-type) is a key determinant of the mutational specificity. C8-guanine adducts have also been shown to induce a transition from the normal right-handed B-DNA to a left-handed Z-DNA conformation, a structural change that has been hypothesized to play a role in carcinogenesis. rsc.org

Protein Binding and Enzyme Interaction Studies

Covalent Binding to Cellular Proteins

In vivo and in vitro studies have demonstrated that reactive metabolites of 2-AAF, such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and 2-aminofluorene (AF), bind covalently to proteins, particularly in the liver. nih.gov Following administration to rats, these compounds were found bound to nuclear proteins, although the binding levels per milligram were generally lower than those observed for DNA. nih.gov Cell-free system experiments confirmed that hepatic nuclei possess the enzymatic capability to mediate this binding. nih.gov This covalent modification of proteins can lead to the formation of protein adducts, disrupting their normal cellular functions.

Inhibition or Activation of Specific Enzyme Systems

The metabolic fate of this compound's parent compounds is heavily dependent on the activity of various enzyme systems. These compounds can, in turn, influence the enzymes that metabolize them.

Activation:

Cytochrome P450 (CYP) Enzymes: The initial N-hydroxylation of 2-AAF is primarily catalyzed by CYP1A2, converting it into the more potent proximate carcinogen, N-OH-AAF. sigmaaldrich.comwikipedia.orgnih.gov

Acyltransferases and Sulfotransferases: The N-hydroxy metabolites are further activated by esterification. N,O-acetyltransfer, catalyzed by acetyltransferases, and sulfation, catalyzed by sulfotransferases, convert N-OH-AAF into highly reactive esters that readily form adducts. wikipedia.orgnih.gov Studies have shown that liver and peritoneal serosa can catalyze the binding of N-OH-AAF to DNA, a process that is sensitive to iodoacetamide (B48618) (an acetyltransferase inhibitor), implicating this enzyme family in the activation pathway. nih.gov

Inhibition:

Carboxylesterases: The deacylation (removal of the acetyl group) of N-OH-AAF to form N-2-fluorenylhydroxylamine is catalyzed by carboxylesterases. This reaction can be inhibited by paraoxon, indicating the involvement of a serine carboxylesterase. nih.gov

The interplay between these enzyme systems dictates the balance between metabolic activation and detoxification, ultimately influencing the extent of macromolecular damage.

The table below details the effects of inhibitors on enzyme activities involved in the metabolism of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA).

| Enzyme/Process | Tissue Location | Substrate/Donor | Inhibitor | Effect of Inhibitor |

|---|---|---|---|---|

| Serine Carboxylesterase | Liver, Serosa (Microsomes) | N-OH-2-FAA | Paraoxon | Inhibition of deacetylation |

| Acetyltransferase | Liver, Serosa (Cytosol) | Acetyl CoA | Iodoacetamide (IAA) | Inhibition of N-acylation |

| N,O-Acetyltransfer | Liver (Cytosol) | N-OH-2-FAA | Iodoacetamide (IAA) | Inhibition of DNA binding |

Data derived from in vitro studies on rat liver and peritoneal serosa. nih.gov

Modulation of Cellular Signaling Pathways Through Protein Interactions

Current scientific literature does not provide specific details on the direct modulation of cellular signaling pathways through protein interactions by this compound or its immediate metabolites. Research has focused more on the parent compound, N-2-acetylaminofluorene (AAF), and its N-hydroxy derivatives. For instance, studies on related compounds have shown that activated fluorenylacetamide derivatives can acetylate proteins such as ribonuclease, suggesting that acylation of cellular nucleophiles could be a potential mechanism of action for this class of compounds. However, direct evidence of this compound engaging in specific protein-protein interactions to modulate signaling cascades has not been documented in the available research.

Interaction with Lipid Components and Membrane Structures

There is currently a lack of published research specifically investigating the interactions of this compound with lipid components and cellular membrane structures. Consequently, details regarding its potential to perturb lipid bilayers, alter membrane fluidity, or interact with specific lipid classes are not available.

In Vitro Cellular and Subcellular Studies

In vitro studies have provided the most significant insights into the metabolic processing of fluorenylacetamide derivatives.

Investigations in Isolated Hepatic Microsomes and Cytosols

Investigations into the metabolism of fluorenylacetamide derivatives have been conducted using isolated liver subcellular fractions. Although much of the research has centered on the carcinogen N-2-acetylaminofluorene (AAF) and its metabolite N-hydroxy-2-fluorenylacetamide (N-OH-2-FAA), these studies offer a foundational understanding of the enzymatic pathways likely involved in the processing of this compound.

Hepatic microsomes and cytosols contain enzymes crucial for both the activation and detoxification of xenobiotics. For instance, the mutagenic activation of N-OH-2-FAA has been examined in liver microsomes and cytosols from various species, including rats, mice, guinea pigs, hamsters, and monkeys. wikipedia.org These studies have highlighted the role of enzymes such as deacetylase and arylhydroxamic acid acyltransferase in the metabolic activation of N-OH-2-FAA. wikipedia.org In liver microsomes from all tested species, a paraoxon-sensitive enzyme, indicative of deacetylase activity, was found to be almost entirely responsible for the mutagenic activation. wikipedia.org

In the cytosolic fraction, the enzymatic activity varied among species. In rats and hamsters, a paraoxon-resistant enzyme, suggested to be an acyltransferase, was predominant, while in mice and guinea pigs, a paraoxon-sensitive deacetylase was the primary activating enzyme. wikipedia.org In rat liver cytosol, in addition to acyltransferase, an unknown paraoxon-resistant enzyme was also implicated in the mutagenic activation. wikipedia.org

Furthermore, UDP-glucuronyltransferase (UDP-GT) activity in hepatic microsomes has been shown to be involved in the glucuronidation of hydroxylated metabolites of 2-FAA, a detoxification pathway. nih.gov However, 9-hydroxy-2-FAA, a related metabolite, was identified as a relatively poor substrate for UDP-GT in both mammary and hepatic microsomes. nih.gov

The table below summarizes the species differences in the enzymatic activation of N-OH-2-FAA in liver cytosol, which may provide a comparative framework for understanding the potential metabolism of this compound.

| Species | Predominant Enzyme in Liver Cytosol for Mutagenic Activation of N-OH-2-FAA |

| Rat | Paraoxon-resistant (Acyltransferase and an unknown enzyme) |

| Mouse | Paraoxon-sensitive (Deacetylase) |

| Guinea Pig | Paraoxon-sensitive (Deacetylase) |

| Hamster | Paraoxon-resistant (Acyltransferase) |

| Monkey | Both Paraoxon-sensitive and Paraoxon-resistant enzymes |

Data sourced from Shin-ichi, Y., et al. (1984). wikipedia.org

Studies in Cultured Cell Lines and Primary Cell Systems

Role of Ovarian Hormones in Enzyme Modulation (in animal models)

While there is evidence that the administration of N-2-fluorenylacetamide (2-FAA) can alter the hormonal status and ovarian activity in female rats, specific research on how ovarian hormones modulate the enzymes involved in the metabolism of this compound is not available. Studies have shown that 2-FAA treatment leads to a decrease in the number of follicles and corpora lutea and a reduction in progesterone (B1679170) levels, while estradiol (B170435) levels remain normal, potentially due to binding by alpha-fetoprotein. However, a direct link between these hormonal changes and the specific enzymatic modulation of this compound metabolism has not been established.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of its electronic properties. For N-(9-Oxo-2-fluorenyl)acetamide, the key determinants of its activity can be dissected by considering the contributions of its core components: the fluorene (B118485) ring system and the acetamide (B32628) side chain.

Impact of Fluorene Ring Substitution Patterns

The fluorene moiety is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their diverse biological activities, including carcinogenicity. The parent compound, N-2-fluorenylacetamide (2-AAF), is a known procarcinogen that requires metabolic activation to exert its effects. nih.govepa.gov Its carcinogenicity is well-documented in animal models, where it induces tumors in various tissues. nih.gov

The introduction of the 9-oxo group in this compound (9-oxo-2-FAA) marks a significant structural modification. Research has shown that C-9 oxidized metabolites of 2-AAF, including 9-oxo-2-FAA, possess promoting potential in liver carcinogenesis. ijsmr.in In one study, the relative order of potency for inducing hepatocellular carcinoma was found to be 2-FAA > 9-oxo-2-FAA > 9-hydroxy-2-FAA, highlighting that the oxidation at the C-9 position modulates the biological activity. ijsmr.in

While specific SAR studies detailing a wide range of substitutions on the fluorene ring of 9-oxo-2-FAA are not extensively available, the principles derived from studies on other PAHs are applicable. Substitutions on the aromatic rings can influence:

Metabolic Activation: The position and nature of substituents can affect the sites and rates of metabolic reactions, such as hydroxylation, which are often crucial for either activation or detoxification. ontosight.ai

DNA Adduct Formation: The ultimate carcinogenic metabolites of many PAHs are highly reactive electrophiles that form covalent bonds with DNA. nih.govnih.gov Ring substituents can alter the electronic properties of the molecule, thereby influencing the stability and reactivity of these metabolites and their ability to form DNA adducts. nih.gov

The table below summarizes the potential impact of hypothetical substitutions on the fluorene ring, based on general principles of medicinal chemistry and toxicology.

| Substitution Position | Type of Substituent | Potential Impact on Biological Activity |

| Aromatic Rings (e.g., C-1, C-3, C-4, etc.) | Electron-donating groups (e.g., -OCH₃, -NH₂) | May alter the sites of metabolic oxidation. Can increase electron density in the ring system, potentially affecting reactivity. |

| Aromatic Rings (e.g., C-1, C-3, C-4, etc.) | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Can decrease the electron density of the aromatic system, potentially making it less susceptible to oxidative metabolism. May influence interactions with biological targets. |

| Aromatic Rings (e.g., C-1, C-3, C-4, etc.) | Halogens (e.g., -F, -Cl, -Br) | Can modify lipophilicity, which affects cell membrane permeability and distribution. Can also alter metabolic pathways. |

| Aromatic Rings (e.g., C-1, C-3, C-4, etc.) | Bulky alkyl groups | May introduce steric hindrance, potentially blocking access of metabolic enzymes or preventing effective binding to a target site. |

Influence of Acetamide Group Modifications

The N-acetamide group is a critical functional moiety that significantly influences the compound's biological profile. In the parent compound 2-AAF, the nitrogen of the acetamide group is a primary site for metabolic N-hydroxylation, a key activation step towards carcinogenesis. nih.gov The resulting N-hydroxy metabolite can be further esterified to form a highly reactive electrophile that readily reacts with nucleophilic sites in DNA. nih.gov

Modifications to the acetamide group can therefore be expected to have a profound impact on the molecule's activity:

Changes in the Acetyl Group: Altering the alkyl chain of the acetyl group (e.g., replacing the methyl with a larger alkyl group) could introduce steric bulk, potentially hindering the approach of metabolizing enzymes or the binding to target sites.

Modification of the Amide Linkage: The amide bond itself is crucial. Its hydrolysis would lead to the corresponding amine, which has a different biological and toxicity profile. The electronic nature of the amide can be influenced by the substituents on the fluorene ring.

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often vital for the specific binding of a molecule to its biological target, such as an enzyme's active site. Studies on other classes of compounds, such as flavonoid acetamides, have shown that the amide group facilitates hydrogen bonding and molecular interactions that are crucial for bioavailability and antioxidant capacity. mdpi.com

The following table outlines potential modifications to the acetamide group and their predicted effects.

| Modification | Predicted Effect on Biological Activity |

| Replacement of methyl group with larger alkyl groups | May decrease binding affinity due to steric hindrance. Could alter lipophilicity and metabolic stability. |

| Replacement of N-H proton with an alkyl group | Eliminates a hydrogen bond donor site, which could disrupt binding to biological targets. May increase metabolic stability. |

| Conversion of amide to a thioamide | Alters the electronic and hydrogen-bonding properties of the group, likely leading to a significant change in biological activity. |

| Introduction of substituents on the acetyl methyl group | Could influence metabolic stability and introduce new interaction points with target molecules. |

Effects of Stereochemistry on Molecular Interactions

Stereochemistry is a fundamental aspect of drug-receptor interactions, as biological macromolecules like enzymes and receptors are chiral. nih.gov this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. nih.gov

However, if chiral centers were introduced into the molecule, for example, through substitution on the acetamide side chain or by reduction of the 9-oxo group to a 9-hydroxy group in a chiral environment, then stereochemistry would become a critical factor. Different enantiomers or diastereomers of a chiral derivative would be expected to exhibit different biological activities. This is because the spatial arrangement of atoms would dictate how well each stereoisomer fits into a specific binding site. Studies on other molecules have demonstrated that stereochemistry can significantly affect not only target binding but also uptake and distribution. nih.gov For instance, the cellular uptake of some compounds is mediated by stereoselective transport systems. nih.gov

Development and Application of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.govcmu.ac.th These models are invaluable tools in medicinal chemistry and toxicology for predicting the activity of new compounds, thereby prioritizing synthesis and testing efforts.

Selection of Mechanistically Relevant Descriptors (e.g., physicochemical, electronic, steric)

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, which belongs to the polycyclic aromatic class, descriptors would be chosen to represent the features known to be important for its biological activity, particularly its potential carcinogenicity. nih.gov

The table below presents categories of descriptors that would be relevant for developing a QSAR model for fluorene derivatives.

| Descriptor Class | Specific Examples | Relevance to Biological Activity |

| Physicochemical | LogP (lipophilicity), Aqueous Solubility (LogS), Molecular Weight (MW) | Govern absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity is crucial for crossing cell membranes. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describe the electronic environment of the molecule. HOMO/LUMO energies relate to the molecule's ability to donate or accept electrons, which is critical for reactivity and metabolic transformations. nih.govresearchgate.net |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity, Connectivity Indices (e.g., Chi indices) | Quantify the size and shape of the molecule. These are important for determining how well the molecule fits into a binding site. nih.govresearchgate.net |

| Structural | Number of aromatic rings, Presence of specific functional groups (e.g., ketone, amide) | Simple counts of structural features that are known to be mechanistically important. |

Machine Learning Algorithms in Predictive Modeling

Modern QSAR model development heavily relies on machine learning algorithms to handle the complexity and non-linearity of structure-activity relationships. researchgate.net These algorithms can learn from a "training set" of compounds with known activities to build a predictive model, which is then validated using a "test set" of compounds not used in the model's creation. ijsmr.in For polycyclic aromatic compounds, machine learning has been successfully applied to predict various endpoints, including toxicity and carcinogenicity. researchgate.netnih.gov

Several machine learning algorithms are commonly employed in QSAR studies:

| Algorithm | Basic Principle |

| Multiple Linear Regression (MLR) | A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). |

| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net |

| Artificial Neural Networks (ANN) | Computational models inspired by the structure of biological neural networks. They are capable of modeling highly complex and non-linear relationships. nih.gov |

| Support Vector Machines (SVM) | A classification and regression algorithm that finds an optimal hyperplane to separate data points into different classes or to predict a continuous value. |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov |

| Gradient Boosting (GB) | An ensemble technique that builds models sequentially, with each new model correcting the errors of its predecessor. |

The development of a predictive QSAR model for this compound and its derivatives would involve calculating a wide range of descriptors, followed by the application of these machine learning techniques to identify the most critical structural features that govern its biological activity. Such models could then be used to virtually screen new, hypothetical derivatives to identify those with potentially increased or decreased activity, guiding future research efforts.

Model Validation and Predictive Power Assessment

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. The reliability and predictive power of any QSAR model are paramount and must be rigorously assessed through a process known as validation. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of model validation remain universal.

Validation of a QSAR model is a crucial step to ensure its robustness and applicability for predicting the activity of new compounds. acs.org The process involves several statistical metrics to evaluate the model's goodness-of-fit, stability, and predictive capacity. scielo.br Key validation parameters include:

Coefficient of Determination (R²) : This parameter measures the goodness-of-fit of the model to the training data. A value closer to 1.0 indicates a better fit. However, a high R² value alone is not sufficient to guarantee a model's predictive ability. nih.gov

Cross-Validation Coefficient (Q²) : Typically determined using the leave-one-out (LOO) method, Q² assesses the internal predictive ability of the model. For a model to be considered robust, the difference between R² and Q² should not be large. researchgate.net Generally, a Q² value greater than 0.5 is considered acceptable for a predictive QSAR model. ajchem-a.com

External Validation (R²_pred or R²_ext) : This is a critical test of a model's predictive power, where the model is used to predict the activity of an external set of compounds not used in model development. nih.gov A high R²_pred value confirms the model's ability to generalize to new chemical entities. ajchem-a.com

To be deemed reliable, a QSAR model must undergo these validation checks. acs.org The ultimate goal is to have a model with high predictive power, which is essential for applications in drug discovery, toxicity prediction, and risk assessment. acs.orgnih.gov

Identification of Structural Alerts and Mechanistic Insights

Correlation Between Chemical Substructures and Observed Mechanistic Endpoints

The chemical structure of this compound contains several key substructures that are likely to influence its biological activity. These include the polycyclic aromatic hydrocarbon (PAH) fluorene core, the acetamido group (-NHCOCH₃) at position 2, and the ketone group (=O) at position 9. uni.lu The presence of an aromatic amine-related functional group is a well-known structural alert for potential genotoxicity and carcinogenicity. nih.govacs.org

The carcinogenicity of the related compound, 2-acetylaminofluorene (B57845) (2-AAF), is heavily dependent on the metabolic activation of the acetamido group. wikipedia.org This process typically involves N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-2-acetylaminofluorene, a proximate carcinogen. wikipedia.orgnih.gov Subsequent esterification (e.g., O-acetylation or sulfation) leads to the formation of highly reactive electrophilic species, such as nitrenium or arylamidonium ions, which can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis. wikipedia.orgresearchgate.netnih.gov

The introduction of a carbonyl group at the 9-position of the fluorene ring, as in this compound, differentiates it from 2-AAF. This modification can alter the electronic properties of the entire molecule. The 9-oxo group is electron-withdrawing, which could influence the metabolic pathways of the compound. For instance, the oxidation of the fluorene ring itself can lead to different metabolites. Photo-oxidation of 2-aminofluorene (B1664046) has been shown to produce 2-nitrofluoren-9-one, a direct-acting mutagen. nih.gov This suggests that the 9-oxo functional group is a critical determinant of the resulting biological activity.

Comparative Analysis with Structurally Similar Fluorene Compounds

A comparative analysis of this compound with structurally similar compounds, primarily 2-acetylaminofluorene (2-AAF) and 2-aminofluorene (2-AF), provides valuable insights into potential structure-activity relationships. The primary structural difference is the presence of the ketone group at the C9 position in this compound.

2-AAF is one of the most extensively studied chemical carcinogens and is known to induce tumors in various organs, including the liver and bladder. wikipedia.orgnih.govtaylorandfrancis.com Its carcinogenicity is intrinsically linked to its metabolic activation. wikipedia.org 2-Aminofluorene, the deacetylated analog, is also a known mutagen and carcinogen. nih.gov

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound Name | Structure | Key Structural Features | Known Biological Activity |

|---|---|---|---|

| This compound |  |

Fluorene core, Acetamido group at C2, Oxo group at C9 | Data not widely available; aromatic amine substructure suggests potential for genotoxicity. |

| 2-Acetylaminofluorene (2-AAF) |  |

Fluorene core, Acetamido group at C2 | Well-established genotoxic carcinogen and mutagen. wikipedia.orgtaylorandfrancis.com |

| 2-Aminofluorene (2-AF) |  |

Fluorene core, Amino group at C2 | Known mutagen and carcinogen. nih.govnih.gov |

| Fluorenone |

Note: The biological activity information is based on available literature and may not be exhaustive.

Cheminformatics Approaches in Analyzing Molecular Features

Cheminformatics provides a suite of computational tools to analyze and predict the properties of chemical compounds based on their structure. neovarsity.orgneovarsity.org These approaches are valuable for assessing the potential hazards of compounds like this compound, for which extensive experimental data may not be available.

Key applications of cheminformatics in this context include:

Calculation of Physicochemical Properties: Various molecular descriptors can be calculated to predict properties such as lipophilicity (e.g., XlogP), molecular weight, and the number of hydrogen bond donors and acceptors. These properties are crucial for understanding the pharmacokinetic behavior of a compound.

Identification of Structural Alerts: Software programs like Toxtree and OECD QSAR Toolbox contain databases of structural alerts, which are molecular substructures known to be associated with specific toxicities, such as mutagenicity or carcinogenicity. nih.gov The aromatic amine moiety in this compound would be flagged as a potential structural alert for genotoxicity by such systems. acs.orgresearchgate.net

Chemical Space Analysis: Cheminformatics tools can be used to visualize the chemical space of a library of compounds and compare the structural similarity of this compound to other known carcinogens or non-carcinogens. datagrok.ai

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₂ | PubChem uni.lu |

| Monoisotopic Mass | 237.07898 Da | PubChem uni.lu |

| XlogP (Predicted) | 2.8 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These properties are computationally predicted and have not been experimentally verified.

Analytical Methodologies for Research and Mechanistic Studies

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic techniques are essential for the separation of N-(9-Oxo-2-fluorenyl)acetamide from complex mixtures, such as biological extracts or reaction media. The choice of technique depends on the specific requirements of the analysis, including the desired level of resolution, sensitivity, and whether the analysis is qualitative or quantitative.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. In studies involving the metabolism of N-(2-fluorenyl)acetamide, HPLC is employed to separate and quantify the various metabolites, including the 9-oxo derivative. While specific HPLC methods for the routine quantitative analysis of this compound are not extensively detailed in publicly available literature, the analysis of related fluorenyl acetamide (B32628) derivatives often utilizes reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water mixtures. Detection is typically achieved using a UV detector, as the fluorene (B118485) ring system is strongly UV-absorbing.

For quantitative analysis, a calibration curve would be prepared using a purified standard of this compound. The concentration of the analyte in a sample is then determined by comparing its peak area from the HPLC chromatogram to the calibration curve. The selection of an appropriate internal standard is also a critical step in ensuring the accuracy and precision of the quantitative method.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, due to the relatively high molecular weight and polarity of the compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.

Currently, there is a lack of specific, documented GC applications for the direct analysis of this compound in the available scientific literature. Research on related compounds, such as N-(2-fluorenyl)acetamide, has utilized GC-MS for identification purposes. It is plausible that similar methodologies could be adapted for this compound, likely involving the optimization of injection parameters, temperature programming, and the selection of a suitable capillary column.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and identification of this compound. These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Mass Spectrometry (MS) and LC-MS Profiling for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the monoisotopic mass is calculated to be 237.07898 Da. uni.lu

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the profiling, identification, and quantification of metabolites in complex mixtures. In the context of metabolic studies of N-(2-fluorenyl)acetamide, LC-MS would be the method of choice for detecting the formation of this compound. The retention time from the LC separation provides an initial identification point, which is then confirmed by the mass spectrum.

Predicted mass spectrometry data for this compound indicates several potential adducts that could be observed in an experimental setting.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 238.08626 |

| [M+Na]⁺ | 260.06820 |

| [M-H]⁻ | 236.07170 |

| [M+NH₄]⁺ | 255.11280 |

| [M+K]⁺ | 276.04214 |

| [M+H-H₂O]⁺ | 220.07624 |

| [M+HCOO]⁻ | 282.07718 |

| [M+CH₃COO]⁻ | 296.09283 |

| [M]⁺ | 237.07843 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide N-H and C=O stretching vibrations, the acetyl C=O stretching vibration, and the ketone C=O stretching vibration of the fluorenone ring system. Aromatic C-H and C=C stretching bands would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the fluorenone core of this compound. The UV-Vis spectrum would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic system. Studies involving the oxidation of related compounds have utilized spectrophotometry for analysis, suggesting that UV-Vis spectroscopy is a viable method for detecting and potentially quantifying this compound. nih.gov

Advanced Techniques for Molecular Interaction Analysis

Advanced analytical techniques are indispensable for characterizing the interactions of this compound at the molecular level. These methods provide insights into the formation of covalent bonds with biological macromolecules, the kinetics and intermediates of these reactions, and the development of biomarkers for exposure assessment.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed by metabolites of aromatic amines like this compound. This technique is capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.gov The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted species are then radioactively labeled using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by their radioactive decay.

Research on the parent compound, 2-acetylaminofluorene (B57845) (2-AAF), and its metabolites has demonstrated the utility of the ³²P-postlabeling assay in studying their genotoxicity. For instance, studies in 3D reconstructed human skin tissue models have used this assay to measure DNA adduct formation following exposure to 2-AAF and its genotoxic metabolites, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF). These studies have shown that multiple exposures to 2-AAF lead to a significant increase in DNA adduct levels.

Table 1: DNA Adduct Levels in 3D Reconstructed Human Skin Tissue Models Measured by ³²P-Postlabeling Assay

| Treatment | Adducts per 10⁸ Nucleotides (Mean ± SD) |

| Single 3h exposure to 2-AAF | Minimal |

| Multiple exposures to 2-AAF over 48h | ~10 |

| Single 3h exposure to N-OH-2-AAF and N-OH-2-AF | 10-100 fold higher than multiple 2-AAF exposures |

Data sourced from studies on 2-acetylaminofluorene and its metabolites.

The major DNA adduct formed from 2-AAF is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). The ³²P-postlabeling assay, often coupled with techniques like polyacrylamide gel electrophoresis (PAGE), has been instrumental in detecting DNA adducts derived from 2-acetylaminofluorene.

Time-Resolved Resonance Raman Spectroscopy for Reaction Mechanism Studies

Time-resolved resonance Raman (TR³) spectroscopy is a powerful technique used to study the transient intermediates and reaction kinetics of chemical and biochemical processes. This method provides detailed vibrational information about short-lived species, which is crucial for elucidating reaction mechanisms. In the context of this compound, TR³ spectroscopy has been instrumental in studying the behavior of the structurally related and highly reactive 2-fluorenylnitrenium ion (2-FN). The 2-FN ion is a key intermediate in the metabolic activation of N-acetyl-2-aminofluorene and is responsible for its DNA-damaging effects.

TR³ spectroscopy has been used to directly observe the reaction of the 2-fluorenylnitrenium ion with guanosine (B1672433), a primary target for this carcinogen in DNA. nih.gov These studies have provided direct evidence for the formation of a C8 intermediate species. By comparing the experimental Raman spectra with density functional theory (DFT) calculations, researchers have been able to characterize the structure of this transient adduct. nih.gov

Further investigations using TR³ spectroscopy have examined the reaction of the 2-fluorenylnitrenium ion with 2-fluorenylazide. nih.gov This research led to the identification of two new species on the microsecond timescale: 2,2'-azobisfluorene and a proposed 1,4-bis-(2,2'-fluorenyl)-tetrazadiene cation intermediate. nih.gov These findings contribute to a broader understanding of the reactivity of the fluorenylnitrenium ion with various nucleophiles.

Table 2: Key Vibrational Bands Observed in TR³ Studies of the 2-Fluorenylnitrenium Ion Reaction

| Species | Observed Raman Bands (cm⁻¹) | Assignment |

| 2-Fluorenylnitrenium Ion | 1640, 1411, 1338 | C=N conjugated bonds in the guanosine moiety of the C8 intermediate |

| 2,2'-Azobisfluorene | - | Identified reaction product |

| 1,4-bis-(2,2'-fluorenyl)-tetrazadiene cation | - | Tentatively assigned intermediate |

Data is based on studies of the 2-fluorenylnitrenium ion, a reactive intermediate related to this compound. nih.govnih.gov

Immunochemical Methods for Biomarker Detection

Immunochemical methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer high specificity and sensitivity for the detection and quantification of specific DNA adducts. These assays rely on the production of antibodies that can recognize and bind to a particular adduct structure.

While specific immunochemical assays for this compound are not widely documented, research on the parent compound, 2-acetylaminofluorene, has demonstrated the feasibility of this approach. Antibodies have been successfully raised against the major DNA adducts of 2-AAF, namely N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and its deacetylated counterpart, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).

A notable study utilized a radioimmunoassay to detect and quantify these adducts in various cultured cells exposed to N-acetoxy-2-acetylaminofluorene. nih.govnih.gov The results showed that the levels of bound C8 adducts varied between different cell types. For instance, in most cell lines, the deacetylated adduct (dG-C8-AF) was predominant, whereas in primary rat hepatocytes, the acetylated form (dG-C8-AAF) was more abundant. This highlights the utility of immunochemical methods in dissecting cell-type-specific metabolic pathways.

Furthermore, microfluorometry, in conjunction with immunofluorescent staining using adduct-specific antibodies, has been employed to quantify the distribution of dG-C8-AF in liver tissue of rats fed with 2-AAF. nih.gov These studies revealed a non-uniform distribution of adducts across the liver lobules, with the highest concentrations found in the periportal regions. nih.gov This detailed spatial information is critical for understanding the initial events in chemical carcinogenesis. The development of similar immunochemical tools for this compound would be invaluable for assessing exposure and understanding its specific biological effects.

Table 3: Application of Immunochemical Methods in the Study of Fluorenylacetamide DNA Adducts

| Method | Analyte | Key Findings |

| Radioimmunoassay (RIA) | dG-C8-AAF and dG-C8-AF | Quantified adduct levels in various cell types, revealing differences in acetylation patterns. |

| Immunofluorescent Staining with Microfluorometry | dG-C8-AF | Determined the lobular distribution of adducts in rat liver tissue, showing higher concentrations in periportal areas. |

Based on research on the DNA adducts of the parent compound, 2-acetylaminofluorene. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Comprehensive searches of scientific databases did not yield specific studies on the molecular docking of N-(9-Oxo-2-fluorenyl)acetamide with enzymes or receptors. Consequently, there is no published data on its predicted binding affinities, preferred binding orientations, or the key amino acid residues involved in potential interactions.

Prediction of Binding Affinities and Orientations with Enzymes and Receptors

There are no available research articles detailing the prediction of binding affinities or the specific orientations of this compound within the active sites of enzymes or receptors.

Identification of Key Interacting Residues and Binding Site Characteristics

Without molecular docking studies, the key interacting residues and the characteristics of the binding sites for this compound on any biological target remain unidentified.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Similarly, in-depth computational studies employing quantum chemical calculations or molecular dynamics simulations specifically for this compound are not present in the current body of scientific literature.

Conformational Analysis and Energetics

No dedicated studies on the conformational analysis and energetics of this compound could be located. Such studies would be crucial for understanding the molecule's flexibility and the relative energies of its different spatial arrangements, which in turn influence its biological activity.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

There is a lack of published research applying Ab Initio or Density Functional Theory (DFT) methods to investigate the reaction mechanisms involving this compound. These computational techniques are essential for elucidating the electronic structure and reactivity of molecules.

Classical Molecular Dynamics for Understanding Dynamic Molecular Behavior

No classical molecular dynamics simulations have been reported for this compound. These simulations would provide valuable insights into the dynamic behavior of the molecule over time, including its interactions with solvent molecules and its conformational fluctuations.

In Silico Approaches for Mechanistic Prediction